molecular formula C11H14ClN5O B1386566 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one CAS No. 1019111-22-8

5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B1386566
CAS No.: 1019111-22-8
M. Wt: 267.71 g/mol
InChI Key: KUCSVWHMEPBAII-UHFFFAOYSA-N
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Description

5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a chloromethyl group at position 5 and a piperidin-1-yl substituent at position 2. This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves cyclocondensation reactions, as seen in related compounds (e.g., TP1-TP6 in ), where chloroacetoacetate derivatives are used to introduce the chloromethyl group .

Properties

IUPAC Name

5-(chloromethyl)-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O/c12-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-1-3-5-16/h6H,1-5,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSVWHMEPBAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC(=CC(=O)N3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143312
Record name 5-(Chloromethyl)-2-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-22-8
Record name 5-(Chloromethyl)-2-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the triazolopyrimidine core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one may have potential as an antibacterial agent. In vitro evaluations are essential for determining its efficacy against specific pathogens.

Anticancer Properties

Triazole derivatives are being investigated for their anticancer effects. Preliminary studies suggest that this compound could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further research is required to elucidate its exact mechanism of action and potential as an anticancer drug.

Neurological Studies

The piperidine moiety in the compound suggests potential applications in neurological research. Compounds with similar structures have been explored for their effects on neurotransmitter systems and neuroprotection. This compound may influence pathways related to neurodegenerative diseases.

Case Study 1: Antibacterial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole-pyrimidine derivatives for antibacterial activity. The results indicated that certain substitutions on the triazole ring significantly enhanced activity against Gram-positive bacteria . This suggests that modifications to the structure of this compound could yield potent antibacterial agents.

Case Study 2: Anticancer Mechanisms

Research conducted on triazole derivatives demonstrated their ability to inhibit cell cycle progression in various cancer cell lines . The study highlighted the importance of the triazole moiety in mediating these effects. Similar investigations on this compound could provide insights into its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 2

The piperidin-1-yl group at position 2 distinguishes this compound from analogs with alternative substituents:

  • 2-Phenyl derivatives : A phenyl-substituted analog (5-(chloromethyl)-2-phenyl-triazolo[1,5-a]pyrimidin-7-one) demonstrated moderate activity against fatty acid-binding protein 4 (FABP4; IC₅₀ = 28 µM) . The piperidin-1-yl group may enhance solubility or binding affinity compared to phenyl due to its basic nitrogen and conformational flexibility.
  • 2-Piperazinyl derivatives : Compounds like 5-cyclopropyl-2-piperazin-1-yl-triazolo[1,5-a]pyrimidin-7-one () feature a piperazine ring, which introduces an additional nitrogen atom. This modification could improve water solubility but may alter metabolic stability .

Substituent Variations at Position 5

The chloromethyl group at position 5 is a key functional moiety:

  • 5-(Piperidinomethyl) derivatives: S2-TP () replaces chloromethyl with a piperidinomethyl group, altering electrochemical redox potentials and likely influencing pharmacokinetic profiles .

Electrochemical and Pharmacological Properties

Electrochemical Behavior

Voltammetric studies on triazolopyrimidinones (e.g., S1-TP, S2-TP, and S3-TP in ) reveal that substituents significantly affect redox potentials. The chloromethyl group in S1-TP increases electron-withdrawing effects, leading to distinct oxidation peaks compared to morpholinomethyl or piperidinomethyl analogs .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Position 2 Substituent Position 5 Substituent Notable Property/Activity Reference
Target Compound Piperidin-1-yl Chloromethyl N/A (Theoretical) -
5-(Chloromethyl)-2-phenyl Phenyl Chloromethyl FABP4 inhibition (IC₅₀ = 28 µM)
S2-TP 4-Methoxyphenyl Piperidinomethyl Distinct redox potential
5-Methyl-2-trifluoromethyl Trifluoromethyl Methyl High lipophilicity

Table 2: Electrochemical Comparison of Triazolopyrimidinones

Compound (from ) Oxidation Potential (V) Reduction Potential (V)
S1-TP (Chloromethyl) +1.25 -0.45
S2-TP (Piperidinomethyl) +1.10 -0.60
S3-TP (Morpholinomethyl) +1.15 -0.55

Biological Activity

5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyrimidine system and a piperidine moiety. This unique arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Chemical Formula

  • Molecular Formula : C12H15ClN4O
  • Molecular Weight : 256.73 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Bacillus subtilis and Salmonella typhi .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Compound ABacillus subtilis27
Compound BSalmonella typhi25
Compound CEscherichia coli20

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, related compounds have been shown to affect the cell cycle by inducing S-phase arrest .

The biological mechanisms underlying the activity of this compound involve interactions with various molecular targets. These include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Interaction : Some studies suggest that triazole derivatives can bind to DNA gyrase, disrupting bacterial DNA replication .

Study 1: Antibacterial Efficacy

A study conducted by Muthal et al. (2010) synthesized several 1,2,4-triazole derivatives and evaluated their antibacterial efficacy. The results indicated that certain compounds exhibited activity comparable to standard antibiotics like levofloxacin against resistant strains .

Study 2: Anticancer Properties

In another study focusing on the anticancer potential of triazole derivatives, researchers found that specific compounds could significantly reduce the viability of cancer cell lines while inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloromethyl-2-piperidin-1-yl-triazolopyrimidinone, and how can purity be ensured?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, aminoguanidine can be fused with ethyl 3-oxohexanoate and aromatic aldehydes in DMF, followed by methanol quenching and crystallization . To ensure purity, use ethanol recrystallization and validate via elemental analysis and NMR spectroscopy (e.g., distinct ¹H NMR peaks for chloromethyl and piperidinyl protons) .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Methodological Answer : Employ a combination of:

  • IR Spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and N-H deformation modes (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign resonances for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and piperidinyl protons (δ ~1.5–3.0 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 533 observed for analogous triazolopyrimidines) .

Q. What are the primary challenges in sourcing reagents like piperidine for synthesis?

  • Methodological Answer : Piperidine is regulated in some regions due to its use in illicit drug synthesis. Alternatives include:

  • Using TMDP (tetramethylenediamine) in ethanol/water mixtures, though it requires careful handling due to toxicity .
  • Substituting with morpholine or pyrrolidine derivatives, which may require re-optimizing reaction conditions (e.g., temperature, solvent) .

Advanced Research Questions

Q. How do substituents (e.g., chloromethyl, piperidinyl) influence the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Chloromethyl Group : Enhances electrophilicity, potentially improving kinase inhibition (e.g., EGFR inhibition observed in triazolopyrimidine hybrids) .
  • Piperidinyl Group : Increases lipophilicity, affecting blood-brain barrier penetration. Replace with polar groups (e.g., morpholine) to improve solubility .
  • Experimental Design : Synthesize analogs (e.g., replacing Cl with Br or CF₃) and evaluate via in vitro assays (IC₅₀ measurements) .

Q. What strategies mitigate toxicity and instability during large-scale synthesis?

  • Methodological Answer :

  • Toxic Reagents : Replace TMDP with safer cyclizing agents (e.g., diethyl azodicarboxylate in DMF) .
  • Instability : Use inert atmospheres (N₂/Ar) to prevent oxidation of chloromethyl groups. Stabilize intermediates via salt formation (e.g., perchlorate salts) .
  • Process Monitoring : Implement inline FTIR or HPLC to track degradation products .

Q. How can computational modeling guide the design of triazolopyrimidine-based inhibitors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR). Focus on substituent interactions with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to prioritize analogs .

Data Contradictions and Resolution

Q. Conflicting reports on the antimicrobial efficacy of triazolopyrimidines: How to validate claims?

  • Methodological Answer :

  • Standardized Assays : Compare MIC values against reference strains (e.g., S. aureus ATCC 25923) using broth microdilution per CLSI guidelines .
  • Control Compounds : Include known antimicrobials (e.g., ciprofloxacin) to benchmark activity. Discrepancies may arise from assay conditions (e.g., solvent choice) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
5-Chloromethyl-2-piperidin-1-yl-4H-[1,2,4]-triazolo[1,5-a]pyrimidin-7-one

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